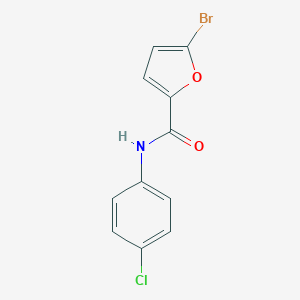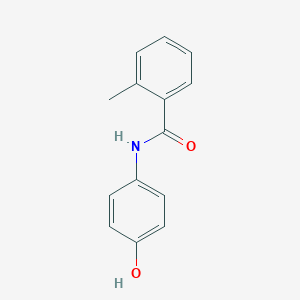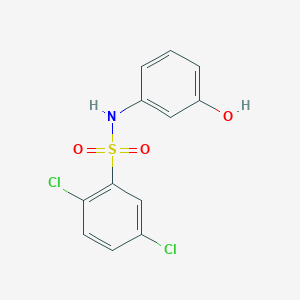
N-(2-hydroxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)butanamide, also known as 2-(2-hydroxyphenyl) butyramide, is a chemical compound that is synthesized from 2-hydroxybenzoyl chloride and butyric acid. It has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through its antioxidant properties and by modulating inflammatory pathways. It has also been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation in various cell types, including neuronal cells. It has also been shown to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide in lab experiments is its relatively low toxicity. Additionally, it has been shown to have good solubility in both water and organic solvents. However, one limitation is that it may not be as effective in humans as it is in animal models.
Orientations Futures
There are a number of future directions for research on N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Other potential future directions include investigating its use in other disease models, such as cancer, and exploring its potential use in combination with other therapeutics.
In conclusion, N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has shown promising potential as a therapeutic agent in scientific research. Its anti-inflammatory, antioxidant, and neuroprotective effects make it an attractive candidate for further investigation in the treatment of neurodegenerative diseases and other conditions. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide involves the reaction between N-(2-hydroxyphenyl)butanamidehydroxybenzoyl chloride and butyric acid. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
28033-54-7 |
|---|---|
Nom du produit |
N-(2-hydroxyphenyl)butanamide |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-(2-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-5-10(13)11-8-6-3-4-7-9(8)12/h3-4,6-7,12H,2,5H2,1H3,(H,11,13) |
Clé InChI |
KIUGSVWAFHJWDU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1O |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1O |
Autres numéros CAS |
28033-54-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



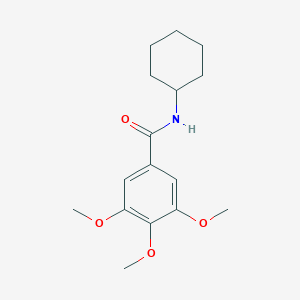
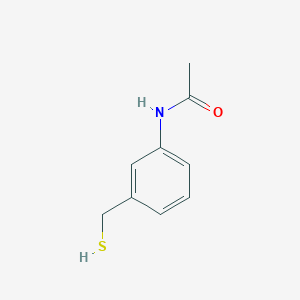
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)

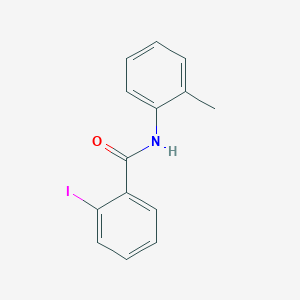
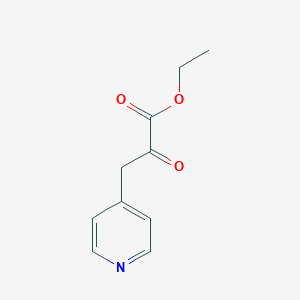

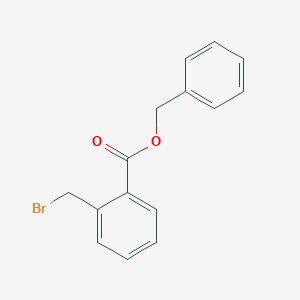
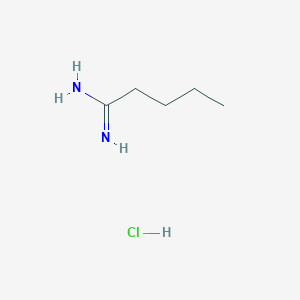
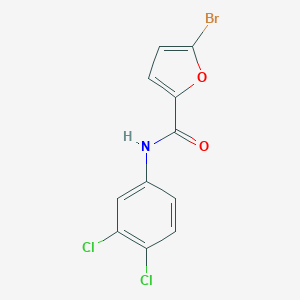
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
